molecular formula C20H23N5O2 B11256018 N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide

Cat. No.: B11256018
M. Wt: 365.4 g/mol
InChI Key: RCELYOPRXOMGSR-UHFFFAOYSA-N
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Description

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a diethylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. The pyrimidine ring is then introduced through a nucleophilic substitution reaction, where 4-(diethylamino)-6-methylpyrimidine is reacted with the furan-2-carboxamide intermediate. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including the use of catalysts and solvents that facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)pentanamide: This compound has a similar structure but with a pentanamide group instead of a furan-2-carboxamide group, leading to different chemical and biological properties.

    N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide: This compound contains a phenoxyacetamide group, which may confer different reactivity and biological activity compared to the furan-2-carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-4-25(5-2)18-13-14(3)21-20(24-18)23-16-10-8-15(9-11-16)22-19(26)17-7-6-12-27-17/h6-13H,4-5H2,1-3H3,(H,22,26)(H,21,23,24)

InChI Key

RCELYOPRXOMGSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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